Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-

CAS No.: 1823324-57-7

Cat. No.: VC16232024

Molecular Formula: C8H3ClF4O

Molecular Weight: 226.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823324-57-7 |

|---|---|

| Molecular Formula | C8H3ClF4O |

| Molecular Weight | 226.55 g/mol |

| IUPAC Name | 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone |

| Standard InChI | InChI=1S/C8H3ClF4O/c9-6-4(10)1-3(2-5(6)11)7(14)8(12)13/h1-2,8H |

| Standard InChI Key | WXDBGGQBFFHURA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F |

Introduction

Structural Characteristics

Molecular Architecture

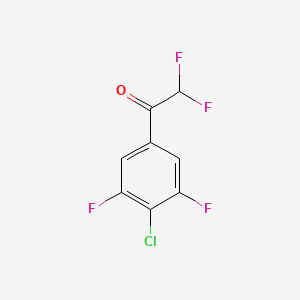

The compound’s structure comprises a phenyl ring substituted with chlorine at the 4-position and fluorine atoms at the 3- and 5-positions. The ethanone group at the 1-position bears two additional fluorine atoms, resulting in the systematic IUPAC name 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₃ClF₄O | |

| Molecular Weight | 226.55 g/mol | |

| CAS No. | 1823324-57-7 | |

| SMILES | C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F | |

| InChIKey | WXDBGGQBFFHURA-UHFFFAOYSA-N |

The planar phenyl ring and electron-withdrawing halogen substituents create a polarized ketone group, facilitating nucleophilic attack and electrophilic substitution reactions.

Synthesis Methods

General Approaches

Synthesis routes for this compound remain proprietary, but analogous aryl ketones are commonly prepared via Friedel-Crafts acylation or halogenation of pre-formed ketones. A plausible pathway involves:

-

Friedel-Crafts Acylation: Reaction of 4-chloro-3,5-difluorobenzene with chloroacetyl chloride in the presence of AlCl₃.

-

Halogen Exchange: Replacement of chlorine atoms in the ethanone group with fluorine using HF or KF under controlled conditions.

Chemical Properties and Reactivity

Physicochemical Properties

The compound is classified as a Warning (GHS07) due to skin/eye irritation and respiratory sensitization risks .

Reaction Profile

The ketone group participates in classic nucleophilic additions (e.g., Grignard reactions), while the halogenated phenyl ring undergoes electrophilic substitution, albeit slower due to electron-withdrawing effects. Notable reactions include:

-

Reduction: Conversion to 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanol using NaBH₄.

-

Nucleophilic Aromatic Substitution: Replacement of chlorine with amines or alkoxides under high-temperature conditions.

Biological Activity and Applications

Agrochemical Uses

In agrochemistry, it serves as a precursor for herbicides and pesticides, leveraging its stability under environmental conditions.

Comparison with Structural Analogs

The trifluoro derivative ( ) exhibits greater lipophilicity, while positional isomerism in reduces electrophilicity.

Research Gaps and Future Directions

Current limitations include sparse toxicological data and scalable synthesis challenges. Future work should prioritize:

-

Toxicity Profiling: Chronic exposure studies in model organisms.

-

Process Optimization: Catalytic methods to improve yield and reduce waste.

-

Targeted Drug Delivery: Functionalization for site-specific activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume